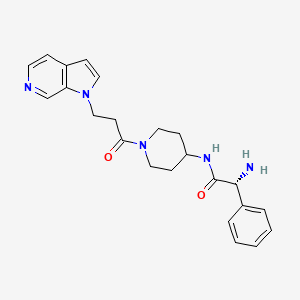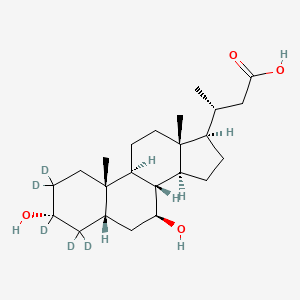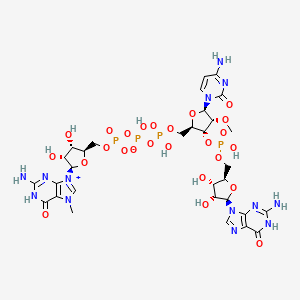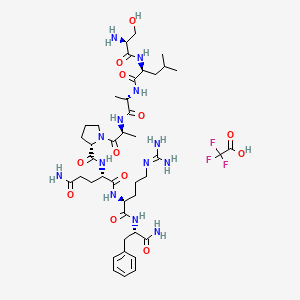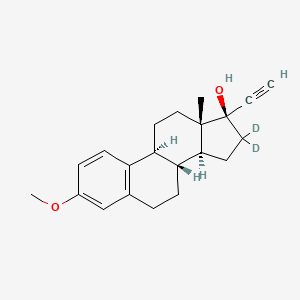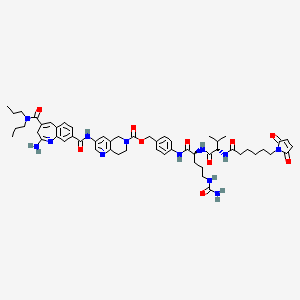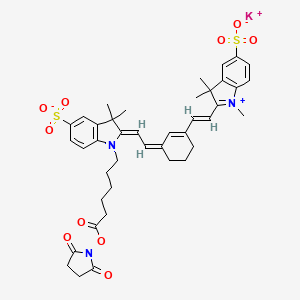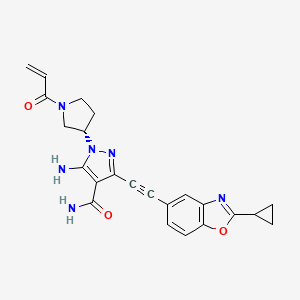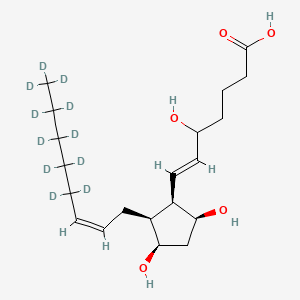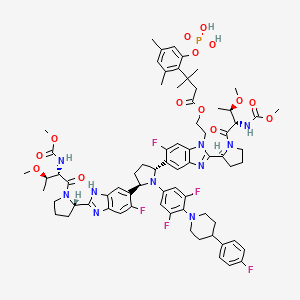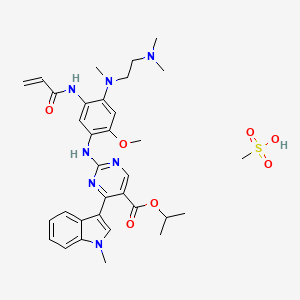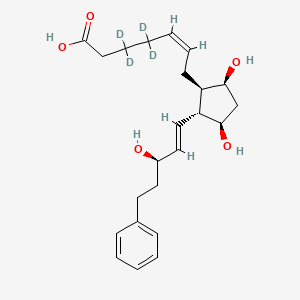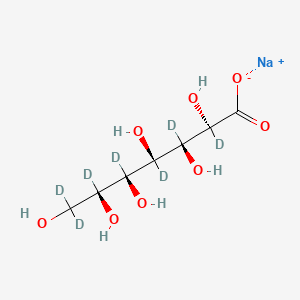
D-Glycero-D-guloheptonate-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glycero-D-guloheptonate-d7 is a deuterium-labeled derivative of D-Glycero-D-guloheptonate. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is particularly valuable in the field of drug development, where it is used to study pharmacokinetics and metabolic profiles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glycero-D-guloheptonate-d7 involves the incorporation of deuterium into D-Glycero-D-guloheptonate. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to meet the required specifications .
化学反応の分析
Types of Reactions
D-Glycero-D-guloheptonate-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield heptonic acid derivatives, while reduction can produce heptitol derivatives .
科学的研究の応用
D-Glycero-D-guloheptonate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
作用機序
The mechanism of action of D-Glycero-D-guloheptonate-d7 involves its use as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the metabolic pathways and interactions of the compound in biological systems .
類似化合物との比較
Similar Compounds
D-Glycero-D-guloheptonate: The non-deuterated form of the compound.
D-Glycero-D-glucoheptonate: Another heptonic acid derivative with similar properties.
D-Glycero-D-mannoheptonate: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
D-Glycero-D-guloheptonate-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for more accurate tracing and analysis in metabolic studies, making it a valuable tool in drug development and other fields .
特性
分子式 |
C7H13NaO8 |
|---|---|
分子量 |
255.21 g/mol |
IUPAC名 |
sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7,7-heptadeuterio-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1/i1D2,2D,3D,4D,5D,6D; |
InChIキー |
FMYOMWCQJXWGEN-WJUXRQRASA-M |
異性体SMILES |
[2H][C@](C(=O)[O-])([C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O)O.[Na+] |
正規SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
